![molecular formula C6H11ClOSi B14633827 (Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane CAS No. 54599-69-8](/img/structure/B14633827.png)
(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane is a chemical compound with the molecular formula C6H11ClOSi. It is a silane derivative that features a chloromethyl group, two dimethyl groups, and a prop-2-yn-1-yloxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of chloromethylsilane with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation or other purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The prop-2-yn-1-yloxy group can undergo addition reactions with electrophiles, such as hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as hydrogen halides and halogens are used in addition reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Eigenschaften
CAS-Nummer |
54599-69-8 |
|---|---|
Molekularformel |
C6H11ClOSi |
Molekulargewicht |
162.69 g/mol |
IUPAC-Name |
chloromethyl-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C6H11ClOSi/c1-4-5-8-9(2,3)6-7/h1H,5-6H2,2-3H3 |
InChI-Schlüssel |
LHBSICYDCDOGNG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCl)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


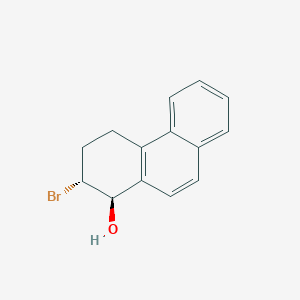
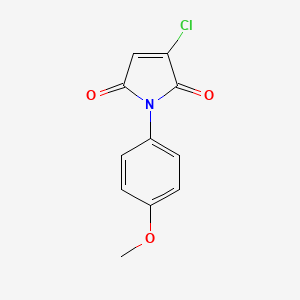
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
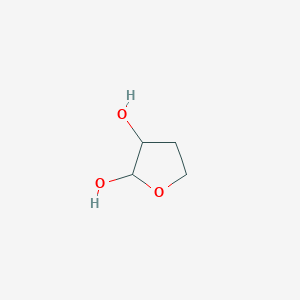
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
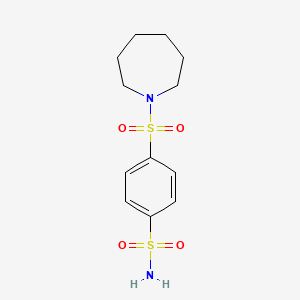
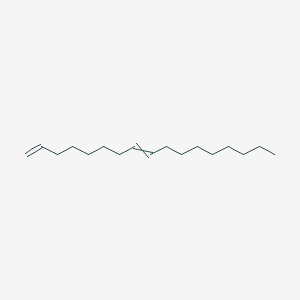
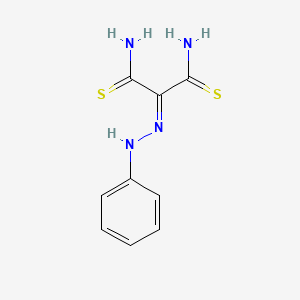
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

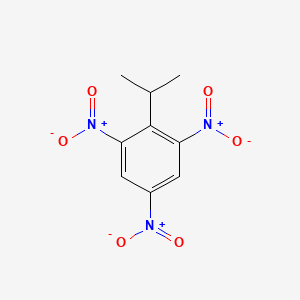
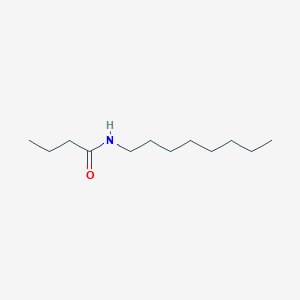
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
